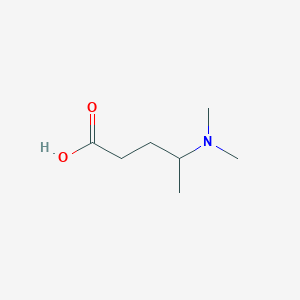

4-(Dimethylamino)pentanoic acid

Description

4-(Dimethylamino)pentanoic acid is a substituted pentanoic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the fourth carbon position. This functional group imparts unique physicochemical properties, such as enhanced solubility in polar solvents and basicity due to the tertiary amine. The compound is of interest in organic synthesis, polymer chemistry, and pharmaceutical research, often serving as a precursor or intermediate in drug conjugation and stimuli-responsive materials .

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-(dimethylamino)pentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-6(8(2)3)4-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

NYVQMWFPRPLDSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Gemfibrozil

Structure: 2,2-Dimethyl-5-[2,5-dimethylphenoxy]-pentanoic acid . Key Differences:

- Gemfibrozil contains a phenoxy group and two methyl groups at C2, making it highly lipophilic.

- Unlike 4-(dimethylamino)pentanoic acid, gemfibrozil is an ester prodrug metabolized to its active carboxylic acid form. Applications: A fibrate drug used to lower triglycerides and LDL cholesterol. Its lipophilicity enhances binding to serum albumin, prolonging circulation .

4-Methylpentanoic Acid (Isocaproic Acid)

Structure : CH₃CH₂CH(CH₃)CH₂COOH .

Key Differences :

- Branched-chain structure with a methyl group at C4 instead of a dimethylamino group.

- Lower basicity and higher volatility compared to 4-(dimethylamino)pentanoic acid. Applications: Found in essential oils and microbial metabolites; implicated in antifungal activity when esterified (e.g., 4-methylpentanoic acid ethyl ester in yeast-derived VOCs) .

4-Pentenoic Acid

Structure : CH₂=CHCH₂CH₂COOH .

Key Differences :

- Unsaturated C4-C5 double bond introduces rigidity and reactivity (e.g., susceptibility to oxidation).

- Applications: Used in organic synthesis and plant-derived essential oils .

3-Methyl-5-[(4-Methylphenyl)amino]-5-oxopentanoic Acid

Structure : CH₃C6H4NHCOC(CH₃)CH₂COOH .

Key Differences :

- The amide group reduces solubility in nonpolar solvents compared to the tertiary amine in 4-(dimethylamino)pentanoic acid. Applications: Investigated for pharmacological activity due to its hybrid aromatic-aliphatic structure .

Oxime Derivatives: PEN and LEV

Structures :

- PEN: 4-Methyl-2-(hydroxylimino)pentanoic acid

- LEV: 4-(Hydroxylimino)pentanoic acid . Key Differences:

- PEN’s methyl group at C4 sterically hinders hydrogen bonding, whereas LEV’s linear chain allows stronger O-H···N interactions.

- Both exhibit resonance-assisted hydrogen bonding, but PEN’s methyl group disrupts π-electron delocalization between oxime and carboxyl groups.

Applications : Studied for crystal engineering and supramolecular chemistry due to tunable hydrogen-bond networks .

Structural and Functional Analysis Table

Pharmacological and Industrial Relevance

- In contrast, gemfibrozil’s phenoxy group targets peroxisome proliferator-activated receptors (PPARα) .

- Material Science: 4-(Dimethylamino)pentanoic acid derivatives are used in pH-responsive polymers due to the amine’s protonation-deprotonation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.